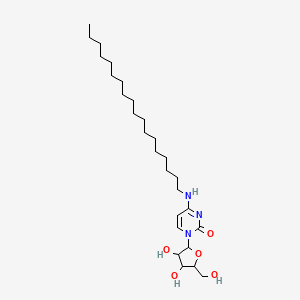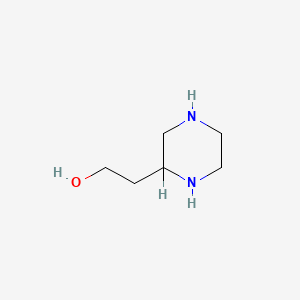
Silver bromide
Overview
Description
Silver bromide is a pale-yellow, water-insoluble salt with the chemical formula AgBr. It is well-known for its exceptional sensitivity to light, a property that has made it a cornerstone in the development of photographic materials . This compound is also found naturally as the mineral bromargyrite .
Mechanism of Action
Target of Action
Silver bromide (AgBr) is a pale-yellow, water-insoluble salt well known for its unusual sensitivity to light . This property has allowed silver halides, including AgBr, to become the basis of modern photographic materials . The primary target of AgBr is light, specifically photons, which interact with the compound to initiate a photochemical reaction .
Mode of Action
When exposed to light, AgBr undergoes a photochemical reaction . A photon of light strikes a this compound crystal, kicking out the supplementary electron of the large bromide ion . This electron, which has too much energy to be captured by the silver ion, roams around the entire crystal until being trapped by an imperfection, a local defect in the crystal structure, or by an impurity in the form of a foreign atom or molecule .
Biochemical Pathways
The photochemical reaction of AgBr results in the formation of metallic silver and the release of bromine . This reaction darkens the compound and forms a visible image on the photographic film or paper . The degree of light exposure influences the extent of the reaction, allowing the formation of images with varying shades of grey .
Result of Action
The result of AgBr’s action is the formation of a visible image on photographic film or paper . The photochemical reaction darkens the compound, creating an image that corresponds to the pattern of light exposure . This mechanism underlies black and white photography and has been integral to the development of the photographic industry .
Action Environment
The action of AgBr is highly dependent on the presence of light, as light exposure initiates the photochemical reaction . Environmental factors such as the intensity and wavelength of light can influence the compound’s action, efficacy, and stability . Additionally, the compound’s action can be influenced by the presence of impurities or defects in the crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver bromide is typically synthesized through a reaction between silver nitrate and an alkali bromide, such as potassium bromide . The reaction is as follows: [ \text{AgNO}_3 (\text{aq}) + \text{KBr} (\text{aq}) \rightarrow \text{AgBr} (\text{s}) + \text{KNO}_3 (\text{aq}) ]
Industrial Production Methods: In industrial settings, this compound is produced by forming an emulsion of silver halide crystals in gelatin, which is then coated onto a film or other support . The crystals are formed by precipitation in a controlled environment to produce small, uniform crystals .
Types of Reactions:
Photochemical Decomposition: this compound decomposes under light to form metallic silver and bromine gas. [ 2 \text{AgBr} \rightarrow 2 \text{Ag} + \text{Br}_2 ]
Reaction with Ammonia: this compound reacts with liquid ammonia to form various ammine complexes. [ \text{AgBr} + \text{NH}_3 \rightarrow \text{Ag(NH}_3\text{)}_2\text{Br} ]
Common Reagents and Conditions:
Ascorbic Acid: Used in the photochemical reduction of this compound to silver nanoparticles.
Triphenylphosphine: Reacts with this compound to form tris(triphenylphosphine) products.
Major Products:
Metallic Silver: Formed from the photochemical decomposition of this compound.
Bromine Gas: Released during the decomposition process.
Scientific Research Applications
Silver bromide has a wide range of applications in various fields:
Photography: Its photosensitivity makes it essential in the production of photographic films and papers.
Radiation Detection: Used in solid-state detectors and nuclear track detectors due to its sensitivity to ionizing radiation.
Infrared Spectroscopy: Utilized for its transparency to infrared light.
Medical Field: Incorporated in antiseptic creams for its antimicrobial properties.
Cloud Seeding: Used in materials to induce rainfall.
Comparison with Similar Compounds
Silver bromide is part of the silver halide family, which includes silver chloride, silver fluoride, and silver iodide . These compounds share similar properties, such as sensitivity to light, but differ in their specific applications and reactivity:
Silver Chloride (AgCl): Used in photographic paper and as an antimicrobial agent.
Silver Fluoride (AgF): Utilized in dental treatments.
Silver Iodide (AgI): Employed in cloud seeding and antiseptic applications.
This compound’s unique photosensitivity and its role in the photographic industry distinguish it from its counterparts .
Properties
CAS No. |
7785-23-1 |
|---|---|
Molecular Formula |
AgBr |
Molecular Weight |
187.77 g/mol |
IUPAC Name |
silver;bromide |
InChI |
InChI=1S/Ag.BrH/h;1H/q+1;/p-1 |
InChI Key |
ADZWSOLPGZMUMY-UHFFFAOYSA-M |
SMILES |
Br[Ag] |
Canonical SMILES |
[Br-].[Ag+] |
Key on ui other cas no. |
7785-23-1 |
physical_description |
Liquid Yellowish odorless solid; Darkened by light; Water solubility = 0.135 mg/L at 25 deg C; [Merck Index] Light yellow, odorless, crystalline solid; [Alfa Aesar MSDS] |
Pictograms |
Environmental Hazard |
Synonyms |
silver bromide |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




















Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









A: Silver bromide is a photosensitive material, meaning it undergoes a chemical change when exposed to light. Light photons interact with the this compound crystal lattice, exciting electrons to higher energy levels []. These electrons can then combine with interstitial silver ions to form silver atoms, creating a "latent image" []. This process is fundamental to traditional photography.
A: The sensitivity of this compound to light is significantly affected by the presence of other substances. For instance, organic dyes can act as spectral sensitizers, extending the wavelength range to which this compound responds [, ]. Certain chemicals can also act as antifoggants, improving the stability and preventing unwanted reduction of this compound in the absence of light [].
ANone: The molecular formula of this compound is AgBr. Its molecular weight is 187.77 g/mol.
A: Electron microscopy studies have shown that evaporated this compound is deposited as oriented crystals []. Researchers have also utilized transmission electron microscopy to determine the size and shape of this compound nanoparticles, including those with tabular morphology [, , ].
A: The morphology of this compound crystals plays a significant role in its properties. For example, tabular this compound crystals, characterized by their flat, plate-like shape, exhibit different growth mechanisms and properties compared to cubic this compound crystals [, , ]. Controlling the morphology during synthesis is crucial for tailoring this compound for specific applications.
A: The presence of organic solvents like DMSO can significantly influence the growth of this compound crystals. Research has shown that DMSO can facilitate the formation of tabular this compound crystals with a high aspect ratio, which are desirable for certain photographic applications due to their unique properties [, ].
A: Yes, this compound can exhibit catalytic activity. For example, a study demonstrated that a polymerized methyl imidazole this compound complex effectively catalyzes the oxidation of 2-methylnaphthalene using hydrogen peroxide as the oxidant [].
ANone: Factors such as the size and morphology of the this compound particles, the presence of dopants or surface modifiers, and the reaction conditions can all influence the catalytic activity of this compound-based catalysts.
A: Density functional theory (DFT) calculations have been employed to investigate the electronic states and optical properties of this compound surfaces []. These calculations provide valuable insights into the interaction of this compound with light and other molecules, enabling researchers to predict and explain experimental observations.
ANone: Yes, computational methods like DFT can be invaluable for designing more efficient this compound-based photocatalysts. By simulating the effects of different dopants, surface modifications, and morphologies on the electronic structure and optical properties of this compound, researchers can identify promising candidates for experimental synthesis and testing.
A: Gelatin plays a crucial role in stabilizing this compound suspensions in photographic emulsions. Studies suggest that aspartic acid residues in gelatin molecules chemisorb to the this compound surface, forming a protective layer and influencing the growth and stability of the this compound microcrystals [].
ANone: Various methods, including spectroscopic techniques, electron microscopy, and particle size analysis, can be employed to assess the stability of this compound formulations. These techniques can provide information about changes in particle size, morphology, and aggregation state over time, allowing researchers to evaluate the effectiveness of different formulation strategies.
A: A wide range of analytical techniques are employed in this compound research. These include X-ray diffraction (XRD) for crystal structure analysis [, ], ultraviolet-visible (UV-Vis) spectroscopy for studying optical properties [, ], and various electrochemical methods for investigating electron transfer processes and conductivity [, ].
A: The ionic conductivity of this compound can be measured using techniques like dielectric loss measurements and the Dember effect [, ]. These methods provide valuable information about the movement of ions within the this compound crystal lattice, which is crucial for understanding its electrical and photographic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
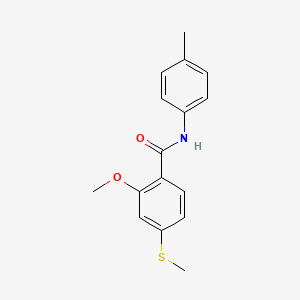
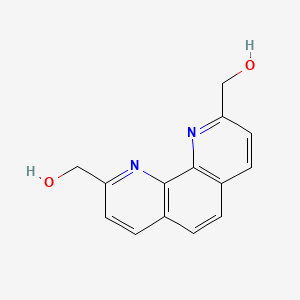
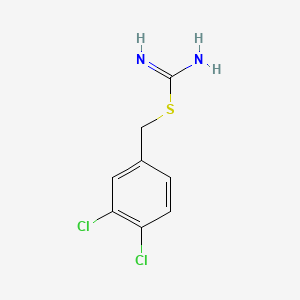
![2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B1197701.png)
![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)

![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)


![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)
